2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenyl group, a hydroxy-methoxyphenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 4-chloroaniline with acetohydrazide, followed by the reaction with 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazide moiety which is known to exhibit biological activity.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets through its hydrazide and aromatic moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]acetohydrazide
- 2-[(4-Methoxyphenyl)amino]acetohydrazide
- 2-[(4-Chlorophenyl)amino]benzohydrazide
Uniqueness
2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and hydroxy-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16ClN3O3 |
---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-23-14-6-7-15(21)11(8-14)9-19-20-16(22)10-18-13-4-2-12(17)3-5-13/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
PYDWCWUDOLIOQQ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)CNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.